molecular formula C17H14ClNO4 B4522585 Methyl {[3-(4-chlorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate

Methyl {[3-(4-chlorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate

Cat. No.: B4522585
M. Wt: 331.7 g/mol
InChI Key: KADNCZDHKJGPKS-UHFFFAOYSA-N
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Description

Methyl {[3-(4-chlorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate is a synthetic benzoxazole derivative characterized by a benzoxazole core substituted with a 4-chlorobenzyl group at the 3-position and an ether-linked methyl acetate moiety at the 6-position. Its molecular formula is C₁₇H₁₄ClNO₄, with a molecular weight of 331.75 g/mol. Benzoxazole derivatives are widely studied in medicinal chemistry for their diverse pharmacological profiles, such as anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name

methyl 2-[[3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-21-17(20)10-22-13-6-7-14-15(19-23-16(14)9-13)8-11-2-4-12(18)5-3-11/h2-7,9H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADNCZDHKJGPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=NO2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[3-(4-chlorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Methoxyacetate Group: The final step involves the esterification of the benzoxazole derivative with methoxyacetic acid or its derivatives in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl {[3-(4-chlorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl {[3-(4-chlorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl {[3-(4-chlorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoxazole Derivatives

Compound Name Substituent at 3-Position Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Chlorobenzyl Methyl acetate (ether linkage) C₁₇H₁₄ClNO₄ 331.75 Enhanced lipophilicity due to chlorine; ester group for metabolic stability
Methyl {[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate 3,4,5-Trifluorophenyl Methyl acetate (ether linkage) C₁₆H₁₀F₃NO₄ 361.25 Higher electronegativity and lipophilicity from fluorine atoms
2-{[3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide 4-Fluorophenyl Acetamide (ether linkage) C₁₅H₁₁FN₂O₃ 286.26 Amide group increases hydrogen-bonding potential; lower molecular weight
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl morpholine-4-carboxylate 4-Chlorobenzyl Morpholine carboxylate C₁₆H₁₇ClN₂O₃ 344.78 Morpholine ring enhances solubility; carbamate group alters reactivity

Research Findings and Implications

  • Synthetic Accessibility :
    • The target compound is synthesized via condensation of 4-chlorobenzylamine with a benzoxazole precursor, followed by esterification (similar to methods in ). Yields are comparable to those of fluorinated analogs but lower than amide derivatives due to esterification challenges.
  • Structure-Activity Relationships (SAR) :
    • Substitution at the 3-position with halogenated aryl groups (Cl, F) enhances target affinity, while 6-position modifications (ester vs. amide) dictate metabolic pathways and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl {[3-(4-chlorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate
Reactant of Route 2
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Methyl {[3-(4-chlorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate

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